molecular formula C10H11FO2 B15230812 Methyl 6-fluoro-2,3-dimethylbenzoate

Methyl 6-fluoro-2,3-dimethylbenzoate

Cat. No.: B15230812
M. Wt: 182.19 g/mol
InChI Key: OXIABIFBRXIUPY-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2,3-dimethylbenzoate is a fluorinated aromatic ester characterized by a methyl ester group at the carboxylic acid position, a fluorine atom at the 6-position, and methyl substituents at the 2- and 3-positions of the benzene ring. Fluorinated benzoates are often explored in pharmaceutical and agrochemical research due to the fluorine atom’s ability to modulate bioavailability and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize yield and efficiency, along with purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Methyl 6-fluoro-2,3-dimethylbenzyl alcohol.

    Oxidation: 6-Fluoro-2,3-dimethylterephthalic acid.

Scientific Research Applications

Methyl 6-fluoro-2,3-dimethylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: As a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2,3-dimethylbenzoate largely depends on its chemical reactivity. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and interaction with biological targets by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

  • Methyl 6-bromo-2,3-dimethylbenzoate (CAS: 1300718-65-3): Structural Difference: Bromine replaces fluorine at the 6-position. Impact: Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase steric hindrance.

Positional Isomers and Fluorinated Derivatives

  • Methyl 2-fluoro-3-methylbenzoate (CAS: 586374-04-1): Structural Difference: Fluorine at the 2-position instead of 6, with a single methyl group at the 3-position. This positional change could alter binding affinity in receptor-ligand interactions .
  • Methyl 2-fluoro-6-methylbenzoate (CAS: 197516-57-7) :
    • Structural Difference : Fluorine at 2-position and methyl at 6-position (vs. 6-fluoro and 2,3-dimethyl in the target compound).
    • Impact : The para-methyl group may enhance lipophilicity compared to the target compound’s 2,3-dimethyl substitution, affecting membrane permeability in biological systems .

Complex Triazine-Based Esters (Agrochemical Derivatives)

  • Triflusulfuron methyl ester and Metsulfuron methyl ester :
    • Structural Difference : These compounds feature sulfonylurea and triazine moieties attached to the benzoate core.
    • Impact : The triazine group enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mode of action absent in the simpler Methyl 6-fluoro-2,3-dimethylbenzoate. This highlights the importance of functional group diversity in agrochemical efficacy .

Key Data Table: Structural and Functional Comparisons

Compound Name CAS Number Substituents Key Properties/Applications Reference
This compound Not provided 6-F, 2-CH₃, 3-CH₃, COOCH₃ Hypothesized use in drug synthesis N/A
Methyl 6-bromo-2,3-dimethylbenzoate 1300718-65-3 6-Br, 2-CH₃, 3-CH₃, COOCH₃ Discontinued (stability/toxicity?)
Methyl 2-fluoro-3-methylbenzoate 586374-04-1 2-F, 3-CH₃, COOCH₃ Intermediate in organic synthesis
Metsulfuron methyl ester 74223-64-6 Triazine-sulfonylurea Herbicide (ALS inhibitor)

Research Findings and Implications

  • Synthetic Challenges : The synthesis of this compound may involve regioselective fluorination and methylation steps, similar to methods used for halogenated benzene derivatives (e.g., sodium metabisulfite-mediated cyclization under nitrogen ).
  • Bioactivity Potential: Fluorine at the 6-position could enhance metabolic stability compared to non-fluorinated analogs, as seen in pharmaceutical compounds like the indole derivative in .
  • Commercial Viability : Discontinuation of analogs like Methyl 6-bromo-2,3-dimethylbenzoate suggests challenges in scalability or regulatory compliance, underscoring the need for robust synthetic routes for the fluoro variant .

Biological Activity

Methyl 6-fluoro-2,3-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is an aromatic ester with the molecular formula C10H11FO2C_{10}H_{11}FO_2. The presence of the fluorine atom and the dimethyl groups on the benzene ring significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, primarily related to its interactions with different biological targets. Key areas of interest include:

  • Antifungal Activity : Studies have shown that compounds similar to this compound can inhibit fungal growth. For instance, compounds in the 2,3-dimethyl series have been reported to possess selective antifungal properties against Cryptococcus neoformans, with a focus on their selectivity ratios and minimum inhibitory concentrations (MIC) .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This activity is often assessed using assays that measure enzyme activity in the presence of the compound .

Antifungal Selectivity

A study conducted on a series of resorcylate aminopyrazole Hsp90 inhibitors revealed that this compound analogs showed promising antifungal selectivity. The antifungal activity was measured by determining the concentration required to achieve greater than 80% inhibition of fungal cell growth. Results indicated that compounds with a fold-selectivity greater than 5 or MIC values less than or equal to 12.5 μM were particularly noteworthy .

CompoundFold SelectivityMIC (μM)
9f>5≤12.5
9g>5≤12.5
9h<5>12.5

Enzyme Interaction Studies

Further investigations into enzyme interactions have shown that this compound can inhibit specific enzymes linked to fungal metabolism. The inhibition constants (K_i) for these interactions were measured using purified enzyme preparations, highlighting the compound's potential as a lead for antifungal drug design .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding Affinity : The compound's structural features allow it to bind effectively to target proteins or enzymes, disrupting their normal function.
  • Selective Toxicity : The presence of fluorine and methyl groups may enhance selectivity towards fungal cells while minimizing toxicity to mammalian cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-fluoro-2,3-dimethylbenzoate, and how can regioselectivity challenges be addressed?

  • Methodology : Start with fluorinated benzoyl chloride intermediates, employing Friedel-Crafts alkylation under controlled temperatures (35–50°C). Use catalysts like DIPEA (N,N-diisopropylethylamine) to enhance regioselectivity, as demonstrated in analogous triazine-based ester syntheses . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired isomer. Monitor reaction progress using TLC with UV visualization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine multinuclear NMR (1H, 13C, and 19F) to verify substituent positions and ester functionality. Compare spectral data with structurally similar compounds, such as Methyl 2,6-difluoro-3-methylbenzoate (InChI Key: GFNPHCOGNULPLS) . High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., C10H11FO2: calc. 182.0743, observed 182.0745).

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation, as fluorinated aromatics are sensitive to UV light. Purity (>95%) should be verified via HPLC before long-term storage, referencing protocols for analogous fluorobenzoates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodology : Apply density functional theory (DFT) to analyze electronic effects of fluorine and methyl groups on reaction pathways. For example, calculate Fukui indices to predict nucleophilic/electrophilic sites, aligning with kinetic studies of similar compounds like Methyl 2-fluoro-6-formylbenzoate . Cross-reference computed data with experimental NMR chemical shifts to validate models.

Q. What strategies mitigate spectral data discrepancies caused by structural analogs in public databases?

  • Methodology : Use orthogonal analytical techniques (e.g., IR spectroscopy for carbonyl verification, X-ray crystallography for unambiguous structure determination). Cross-check against specialized databases like PubChem, noting differences between this compound and analogs (e.g., Methyl 2-fluoro-6-methylbenzoate, CAS 197516-57-7) . Document metadata (e.g., solvent, temperature) to contextualize spectral variations.

Q. How can this compound be leveraged in drug discovery pipelines?

  • Methodology : Utilize it as a scaffold for structure-activity relationship (SAR) studies. Functionalize the ester group via hydrolysis to carboxylic acid, then couple with bioactive amines (e.g., triazine derivatives, as in ). Screen derivatives for pharmacokinetic properties using in vitro assays (e.g., cytochrome P450 inhibition), referencing protocols for fluorinated benzoxazepines .

Q. What experimental designs are suitable for probing the compound’s role in material science applications?

  • Methodology : Investigate its utility as a monomer for fluorinated polymers. Conduct copolymerization studies with styrene or acrylates under radical initiation, analyzing thermal stability (TGA) and hydrophobicity (contact angle measurements). Compare with non-fluorinated analogs to isolate fluorine’s contribution, as seen in perfluorinated sulfonate esters .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 6-fluoro-2,3-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3

InChI Key

OXIABIFBRXIUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)C

Origin of Product

United States

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